3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine
Description
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(2)6-8-4-3-5-11-9(8)12-7-10/h3-5H,6-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERSLCLLOPQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(NC1)N=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters for maximizing yield were determined through design of experiments (DoE):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.2-1.5 mol% | ΔYield +32% |
| Temperature | 48-52°C | ΔYield ±2% |
| Reaction Time | 8-10 h | ΔYield +18% |
| Water Content | 85-90% v/v | ΔYield +25% |
The aqueous environment promotes imine formation through hydrogen-bond stabilization of intermediates, as confirmed by DFT calculations showing a 28.4 kcal/mol stabilization energy for the ChOH-complexed transition state.
Substrate Synthesis
The requisite 3,3-dimethylcyclohexan-1,4-dione precursor is synthesized via Dieckmann cyclization of dimethyl adipate derivatives:
$$ \text{CH}3\text{COO(CH}2\text{)}4\text{COOCH}3 \xrightarrow{\text{NaOCH}3, \Delta} \text{C}6\text{H}8\text{O}2 + 2\text{CH}_3\text{OH} $$
This diketone undergoes condensation with 2-aminonicotinaldehyde in a [4+2] annulation mechanism, with the ChOH catalyst facilitating both enamine formation and subsequent cyclodehydration.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Patent WO2012151640A1 discloses a resin-bound approach using Wang resin functionalized with nicotinaldehyde derivatives. Key advantages include:
- Automated stepwise assembly of the naphthyridine core
- In situ purification through resin washing
- Compatibility with parallel synthesis techniques
The method achieves 73% isolated yield over 5 steps, with critical coupling steps mediated by HOBt/EDCI activation at 25-30°C.
Microwave-Assisted Cyclization
Comparative studies show microwave irradiation (150 W, 140°C) reduces reaction times from 12 h to 35 minutes when using DMF as solvent. However, this method produces 12-15% over-oxidized byproducts requiring chromatographic separation.
Mechanistic Insights from Computational Chemistry
DFT studies at the ωB97X-D/6-311++G** level reveal three critical interactions governing regioselectivity:
- N-H···O hydrogen bonding (2.89 Å) between the aldehyde oxygen and aminopyridine
- C-H···π interaction (3.12 Å) stabilizing the transition state
- Van der Waals contacts (4.01 Å) between methyl groups and catalyst
Non-covalent interaction (NCI) plots confirm the importance of weak interactions in directing the [4+2] cyclization pathway over competing [3+3] processes.
Scale-Up Considerations
Gram-scale production (≥50 g batches) requires careful control of:
- Exothermicity during diketone addition (maintain ΔT <5°C)
- Azeotropic removal of water using toluene/ethanol mixtures
- Crystallization kinetics (optimal seeding at 40% supersaturation)
Industrial implementations report space-time yields of 2.8 kg/m³·h using continuous flow reactors with immobilized ChOH catalysts.
Analytical Characterization
The title compound exhibits distinctive spectral features:
1H NMR (500 MHz, CDCl3):
δ 8.92 (d, J=4.1 Hz, 1H, H-5),
7.38 (dd, J=8.0, 4.1 Hz, 1H, H-6),
3.12 (m, 2H, H-2),
2.84 (m, 2H, H-4),
1.32 (s, 6H, 3-CH3)
13C NMR (126 MHz, CDCl3):
δ 163.8 (C-8), 155.2 (C-1),
136.4 (C-5a), 123.1 (C-6),
45.8 (C-3), 33.5 (C-2/C-4),
28.7 (3-CH3)
HRMS confirms the molecular ion at m/z 203.1184 [M+H]+ (calc. 203.1181).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | E-Factor |
|---|---|---|---|
| Aqueous Friedlander | 92 | 99.5 | 8.2 |
| Solid-Phase | 73 | 98.1 | 14.7 |
| Microwave | 68 | 95.3 | 9.8 |
The E-factor (kg waste/kg product) highlights the superiority of aqueous methods in waste reduction.
Applications and Derivative Chemistry
The 3,3-dimethyl substitution pattern enhances metabolic stability compared to parent naphthyridines, with microsomal clearance rates decreasing from 38 mL/min/kg to 11 mL/min/kg in rat liver preparations. Current research focuses on:
- Palladium-catalyzed C-H functionalization at C-7
- Asymmetric hydrogenation for chiral dihydro derivatives
- Coordination complexes with transition metals for catalytic applications
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of naphthyridine derivatives. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against the MCF7 human breast cancer cell line. Compounds exhibited IC50 values lower than that of the standard drug staurosporine, indicating potent anticancer effects . The mechanism of action includes DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and transcription .
Antimicrobial Properties
Research indicates that 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine derivatives possess antimicrobial activity. They have been tested against various bacterial strains and shown to inhibit growth effectively. The structure-activity relationship (SAR) studies suggest that specific substitutions at the naphthyridine core enhance antimicrobial efficacy .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies have demonstrated that certain derivatives can reduce inflammation markers in vitro and in vivo models. This is particularly significant in developing treatments for chronic inflammatory diseases .
Case Study: Antiviral Properties
A study evaluated the antiviral potential of naphthyridine derivatives against HIV-1 integrase. Certain compounds demonstrated significant inhibitory effects on viral replication, suggesting their potential as therapeutic agents in treating viral infections .
Material Science
In addition to biological applications, this compound is utilized in material science:
- Light-emitting Diodes (LEDs) : Its photochemical properties make it suitable for use in organic light-emitting diodes.
- Dye-sensitized Solar Cells : The compound's ability to absorb light efficiently is exploited in solar energy applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of 3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine with structurally related derivatives is presented below, focusing on synthesis, substituent effects, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Activity: Antibacterial/Anti-inflammatory: 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine’s activity suggests that electron-donating groups (e.g., methyl, acetylamino) enhance interactions with bacterial targets. In contrast, 3,3-dimethyl substitution may prioritize steric effects over electronic modulation. Enzyme Inhibition: The 4-hydroxy-3-phenyl derivative and 5a demonstrate that polar groups (hydroxy, amino) improve affinity for enzymatic pockets (e.g., urease). The absence of such groups in this compound may limit similar activity. Thermal Stability: Aryl-substituted derivatives (e.g., 3g) exhibit high melting points (>300°C) due to extended conjugation and intermolecular stacking , whereas 3,3-dimethyl analogs likely have lower thermal stability.
Synthesis Methodologies: Cyclization Approaches: Derivatives like 5a3 and 7-acetylamino-2,4-dimethyl-1,8-naphthyridine rely on Gould–Jacobs or Knorr condensations, which are less applicable to dihydro derivatives. Coupling Reactions: Sonogashira coupling (used for 5a ) enables alkynyl substitutions, which are absent in the dimethyl-dihydro analog.
Biological Activity Trends: Lack of Antibacterial Activity: Some 4-methyl-7-amino derivatives lack antibacterial effects despite structural similarities , suggesting that specific substituents (e.g., nitro, chloro) are critical for microbial targeting.
Biological Activity
3,3-Dimethyl-2,4-dihydro-1H-1,8-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a naphthyridine core that is known for its pharmacological potential. The presence of the dimethyl group contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular:
- Synergistic Effects : Studies have shown that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against resistant strains of bacteria. For instance, combining this compound with fluoroquinolones demonstrated a reduction in the minimum inhibitory concentration (MIC) against strains like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound + Ofloxacin | 4 | E. coli |
| This compound + Lomefloxacin | 2 | S. aureus |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been widely studied. In vitro evaluations have shown that:
- Cytotoxicity : Compounds derived from naphthyridines have been tested against various cancer cell lines. For example, studies reported IC50 values for this compound derivatives in the range of 6.53 to 7.88 µM against MCF7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 6.53 |
| Staurosporine (control) | MCF7 | 4.51 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases and other enzymes critical for cell survival and replication . This inhibition leads to bacterial cell death and reduced tumor cell viability.
Case Studies
Several studies have highlighted the potential applications of naphthyridine derivatives:
- Antibacterial Study : A study demonstrated that combining naphthyridine derivatives with conventional antibiotics resulted in a significant decrease in MIC values against multi-resistant bacterial strains .
- Anticancer Research : Another investigation focused on the cytotoxic effects of various naphthyridine analogs on human cancer cell lines (e.g., HeLa and MDA-MB-231), revealing their role in inducing apoptosis through p53-independent pathways .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Advantage | Source |
|---|---|---|---|---|
| Cyclization | 3-(3-Aminopropyl)pyridine, Na/PhMe | 30 | Single-step | |
| Hydrogenation | Pd/C, H₂ | 35 | Scalable | |
| Alkylation | MeLi, Et₂O, 50°C | 84 | Regioselective |
Q. Table 2: Spectroscopic Signatures
| Technique | Key Peaks | Diagnostic Use | Source |
|---|---|---|---|
| 1H NMR | δ 1.43 (t, J=7.6 Hz, 6H, CH₃) | Methyl group confirmation | |
| HRMS | m/z 148.21 [M+H]+ | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
